Anastrozole-d3 Dimer Impurity
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-3,3,3-trideuteriopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3/i5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTYKNGXUMRQU-VPYROQPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=CC(=C1)C(C)(C)C#N)CN2C=NC=N2)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747031 | |
| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329809-14-4 | |
| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Anastrozole and Its Impurity Landscape
Overview of Anastrozole (B1683761) Synthesis Pathways and Potential Impurity Formation Points
The synthesis of Anastrozole typically involves a multi-step chemical process, with several reported routes. A common pathway starts with 3,5-bis(2-cyanoprop-2-yl)toluene. google.com This intermediate undergoes a bromination reaction, often using N-bromosuccinimide (NBS), to form 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. google.comchemicalbook.com The final key step is the alkylation of 1,2,4-triazole (B32235) with the benzylic bromide intermediate. chemicalbook.comvjs.ac.vn
Several points in this synthesis are susceptible to the formation of impurities:
Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis and contaminate the final product. google.com
Bromination Step: The bromination of the benzylic methyl group is a critical step. Incomplete bromination can leave unreacted starting material, while over-bromination can lead to the formation of di- or tri-brominated species. core.ac.uk Side reactions can also occur, leading to the formation of various brominated impurities. google.com
Alkylation Step: The reaction of the benzylic bromide with 1,2,4-triazole can result in the formation of isomeric impurities, where the triazole ring attaches at a different nitrogen atom. vjs.ac.vn The use of phase-transfer catalysts has been explored to improve selectivity and reduce the formation of these isomers. vjs.ac.vn
Degradation: Anastrozole itself can degrade under certain conditions, such as hydrolysis or oxidation, leading to the formation of degradation products like monoacid and diacid impurities. researchgate.net
Known Impurities Associated with Anastrozole Drug Substance
A number of impurities associated with Anastrozole have been identified and characterized. These impurities can be process-related, arising from the synthesis, or degradation products. researchgate.netscielo.brresearchgate.net The diligent monitoring and control of these impurities are essential to meet the stringent purity requirements for pharmaceutical-grade Anastrozole. google.com
Structural Classification of Anastrozole-Related Impurities
Anastrozole impurities can be broadly classified based on their chemical structures:
Process-Related Impurities: These are substances formed during the manufacturing process. Examples include:
Starting material and intermediates: Such as unreacted 3,5-bis(2-cyanoprop-2-yl)toluene.
Brominated impurities: For instance, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile). researchgate.net
Isomeric impurities: Resulting from alternative reaction pathways, such as 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile). researchgate.net
Degradation Products: These impurities form due to the degradation of the Anastrozole molecule. Notable examples include:
Anastrozole Monoacid Impurity: Formed by the hydrolysis of one of the two nitrile groups to a carboxylic acid. researchgate.net
Anastrozole Diacid Impurity: Resulting from the hydrolysis of both nitrile groups. researchgate.net
Dimeric Impurities: These are larger molecules formed by the joining of two Anastrozole-related structures.
Context of Dimeric Impurities within Anastrozole Manufacturing
Dimeric impurities represent a specific class of process-related impurities that can arise during the synthesis of Anastrozole. Their formation is often attributed to side reactions where two molecules of an intermediate or a combination of an intermediate and the final drug substance couple together. One such example is the "Anastrozole Dimer Impurity". a2bchem.compharmaffiliates.comnih.gov Another identified dimeric impurity is the "Didestriazole anastrozole dimer impurity".
A specific focus of this article is the "Anastrozole-d3 Dimer Impurity". This is a deuterated analogue of a dimer impurity, often used as an internal standard in analytical methods for the quantification of the non-deuterated dimer impurity in Anastrozole samples. synzeal.comvsquarelifescience.comsynzeal.com Its chemical name is 2,2'-((2-Cyanopropane-1,2-diyl-3,3,3-d3)bis(5-((1H-1,2,4-triazol-1-yl)methyl)-3,1-phenylene))bis(2-methylpropanenitrile). synzeal.comvsquarelifescience.com The presence of deuterium (B1214612) atoms gives it a distinct molecular weight, allowing for its differentiation from the non-labeled counterpart in mass spectrometry-based analytical techniques. pharmaffiliates.com
The Anastrozole D3 Dimer Impurity: Formation Mechanisms and Pathways
Proposed Mechanisms for the Formation of Anastrozole (B1683761) Dimer Impurities
The formation of dimer impurities is often linked to the reactivity of intermediates and the specific conditions employed during the synthesis. These impurities can arise from side reactions involving starting materials, intermediates, or the final API molecule itself.
The synthesis of Anastrozole typically involves the reaction of 3,5-bis(2-cyanoisopropyl)benzyl bromide with the sodium salt of 1,2,4-triazole (B32235). google.com During this process, dimeric impurities can be formed, particularly under conditions of high temperature. beilstein-journals.org
One proposed pathway for dimerization involves a side reaction where an intermediate acts as a nucleophile. For instance, instead of the 1,2,4-triazole anion, a carbanion formed from one of the starting materials or another intermediate could attack the electrophilic benzylic carbon of the 3,5-bis(2-cyanoisopropyl)benzyl bromide. This results in the formation of a carbon-carbon bond, linking two benzyl-containing fragments and leading to a dimer. A specific synthetic impurity, Di-destriazole anastrozole dimer impurity, is known to be created during the synthesis of anastrozole. biosynth.com The formation of such impurities complicates the purification process, often requiring extensive chromatography. beilstein-journals.org
The conditions chosen for the reaction and subsequent isolation of the product play a significant role in the profile of impurities formed. daicelpharmastandards.com
Temperature : High reaction temperatures are a known factor that can lead to the formation of dimeric impurities during Anastrozole synthesis. beilstein-journals.org Elevated temperatures can provide the necessary activation energy for alternative, undesired reaction pathways like dimerization to compete with the main reaction.
Solvent and Base : The choice of solvent and base can influence reaction pathways. In the final step of Anastrozole synthesis, solvents like dimethylformamide (DMF) are often used. google.comvjs.ac.vn The basic conditions required to form the 1,2,4-triazole sodium salt could potentially promote the formation of other nucleophilic species that lead to dimers. vjs.ac.vn
Phase-Transfer Catalysis : To enhance selectivity and yield while minimizing impurity formation, methods utilizing phase-transfer catalysts (PTCs) have been developed. vjs.ac.vn The use of PTCs like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the yield of Anastrozole and reduce the level of isomeric impurities compared to reactions run in a single polar solvent like DMF. vjs.ac.vn This suggests that controlling the reaction environment is key to preventing dimerization.
Dimerization Pathways During Anastrozole Synthesis Processes
Influence of Deuteration (d3) on Dimer Formation Kinetics and Selectivity
The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a molecule can alter its chemical and biological properties. scielo.org.mxnih.gov This is primarily due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen (¹H) and deuterium (²H or D) leads to changes in reaction rates. scielo.org.mx The C-D bond is stronger and has a lower vibrational frequency than the corresponding C-H bond, which means more energy is required to break it. scielo.org.mxresearchgate.net
In the context of the Anastrozole-d3 Dimer Impurity, the deuterium atoms are located on a methyl group of the cyanopropane moiety, as indicated by its chemical name: 2,2'-((2-Cyanopropane-1,2-diyl-3,3,3-d3)bis(5-((1H-1,2,4-triazol-1-yl)methyl)-3,1-phenylene))bis(2-methylpropanenitrile). synzeal.comvsquarelifescience.com
The kinetic isotope effect is classified based on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of a reaction. core.ac.uk
Primary Kinetic Isotope Effect (PKIE) : This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. core.ac.uk For deuterium, the ratio of the rate constants (kH/kD) is typically in the range of 2-7. core.ac.uk In the formation of the Anastrozole dimer, a PKIE would not be expected from the d3-label, as the C-D bonds on the methyl group are not directly broken or formed during the C-C bond formation that creates the dimer.
Secondary Kinetic Isotope Effect (SKIE) : This occurs when the isotopic substitution is on a bond that is not directly broken or formed in the rate-determining step. core.ac.ukwikipedia.org SKIEs are generally smaller than PKIEs but are valuable for elucidating reaction mechanisms. wikipedia.orgresearchgate.net They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, often related to a change in hybridization of an adjacent atom. core.ac.uk For the this compound, any observed KIE would be a secondary effect. An SKIE could arise if the reaction mechanism involves the formation of a carbocation or carbanion intermediate on the carbon adjacent to the CD3 group. The change in hybridization from sp3 to sp2 (in the case of a carbocation) would lead to a small, "normal" SKIE (kH/kD > 1). core.ac.uk
| KIE Type | Description | Typical kH/kD Magnitude |
|---|---|---|
| Primary (PKIE) | Isotopic substitution at the bond being broken/formed in the rate-determining step. core.ac.uk | 2 - 7 core.ac.uk |
| Secondary (SKIE) | Isotopic substitution at a bond adjacent to the reaction center; no bond to the isotope is broken. core.ac.ukwikipedia.org | 0.7 - 1.4 wikipedia.org |
The increased strength of the C-D bond compared to the C-H bond can influence the stability and reactivity of reaction intermediates. scielo.org.mxresearchgate.net This difference arises from the lower zero-point energy (ZPE) of the C-D bond's vibrational state. researchgate.net
| Bond Type | Approximate Bond Dissociation Energy (kJ/mol) | Key Implication |
|---|---|---|
| C-H | ~413 | Standard bond strength in organic molecules. |
| C-D | ~421 | Stronger than C-H bond, leading to kinetic isotope effects. scielo.org.mxresearchgate.net |
Advanced Spectroscopic and Chromatographic Structural Elucidation of Anastrozole D3 Dimer Impurity
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimer Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex pharmaceutical impurities. Through the analysis of one-dimensional and two-dimensional NMR spectra, it is possible to determine the connectivity of atoms, their spatial relationships, and, in this specific case, the location of deuterium (B1214612) isotopes.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the foundational information for the structural analysis of the Anastrozole-d3 Dimer Impurity.
The ¹H NMR spectrum is expected to display a series of signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. For instance, aromatic protons on the phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm), while the protons of the methylene (B1212753) (CH2) and methyl (CH3) groups would resonate in the upfield region. The integration of these signals provides a ratio of the number of protons of each type.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The signals for the carbon atoms in the aromatic rings, the triazole rings, the nitrile groups (C≡N), and the aliphatic carbons would all appear at characteristic chemical shifts. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not typically observed.
It is important to note that publicly available, specific ¹H and ¹³C NMR data for this compound is limited. However, based on the known structure, a hypothetical data table of expected chemical shifts can be constructed for illustrative purposes.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.6 | 122 - 128 |
| Triazole CH | 8.0 - 8.5 | 143 - 153 |
| Methylene (CH₂) | ~5.4 | ~53 |
| Methyl (CH₃) | ~1.7 | ~29 |
| Quaternary C (Aromatic) | - | 137 - 143 |
| Quaternary C (Aliphatic) | - | ~37 |
| Nitrile (C≡N) | - | ~122 |
This table is for illustrative purposes only, as specific experimental data is not publicly available.
Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of the this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the dimer, COSY would show correlations between the protons on the aromatic rings, helping to confirm their substitution pattern.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate the chemical shifts of protons directly to the carbons they are attached to. This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations from the methylene protons to the carbons of the aromatic ring and the triazole ring, confirming the linkage of these units. It would also be key in establishing the connectivity between the two monomeric units that form the dimer.
Deuterium (²H) NMR for Isotopic Distribution and Position Confirmation
Given that the impurity is a deuterated analog, ²H (Deuterium) NMR spectroscopy plays a vital role in confirming the position and distribution of the deuterium atoms. The chemical name, 2,2'-((2-Cyanopropane-1,2-diyl-3,3,3-d3)bis(5-((1H-1,2,4-triazol-1-yl)methyl)-3,1-phenylene))bis(2-methylpropanenitrile), indicates that one of the methyl groups on the cyanopropane bridge is deuterated. synzeal.com
A ²H NMR experiment would be expected to show a signal at a chemical shift corresponding to the position of the deuterium atoms. This provides direct evidence for the location of the isotopic label, which is crucial for confirming the identity of this specific impurity.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound with high precision. This allows for the calculation of its elemental formula. The molecular formula of the non-deuterated Anastrozole (B1683761) Dimer Impurity is C₃₀H₃₁N₉, with a calculated molecular weight of approximately 517.63 g/mol . daicelpharmastandards.com For the this compound, with the molecular formula C₃₀H₂₈D₃N₉, the expected exact mass would be slightly higher due to the presence of three deuterium atoms instead of protons.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | ~521.28 |
This table is for illustrative purposes only, as specific experimental data is not publicly available.
The experimentally determined exact mass from HRMS would be compared to the calculated mass for the proposed formula to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of the this compound) and analyzing the resulting fragment ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its structure.
By analyzing the masses of the fragment ions, the different structural components of the dimer can be identified. For instance, characteristic losses of the triazole group, the nitrile group, and cleavage of the bond connecting the two monomeric units would be expected. The presence of the deuterium label would also influence the fragmentation pattern, with some fragments retaining the label and thus having a higher mass. The study of these fragmentation pathways provides conclusive evidence for the proposed structure of the this compound.
Hydrogen/Deuterium Exchange (H/D Exchange) Mass Spectrometry Studies
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the structure of molecules by identifying the number of labile protons. nih.govsemanticscholar.org In the context of the this compound, HDX-MS can provide confirmatory evidence for its proposed structure by highlighting the presence of exchangeable protons.
Principle and Application: The core principle of HDX-MS involves exposing the analyte to a deuterium-rich solvent, such as deuterium oxide (D₂O). Protons attached to heteroatoms (O, N, S), which are considered labile or exchangeable, will readily swap with deuterium atoms from the solvent. semanticscholar.org This exchange results in a measurable increase in the molecular mass of the ion, detected by the mass spectrometer. Each labile proton that undergoes exchange increases the mass by approximately 1 Da.
The structure of the Anastrozole Dimer Impurity contains two triazole rings. The C-H protons on these heterocyclic rings are generally not labile under typical HDX conditions. However, any potential sites of residual moisture or interaction with the solvent could be probed. The primary value of HDX-MS in this context is to confirm the absence of exchangeable protons, such as those found in hydroxyl (-OH) or primary/secondary amine (-NH₂) groups, which could be present in alternative impurity structures. For the this compound, the introduction of three deuterium atoms in a non-labile position provides a stable isotopic label. HDX-MS would be expected to show no further deuterium uptake, confirming the structural integrity and the nature of the functional groups present.
Expected Fragmentation and HDX Data: The mass spectrum of non-deuterated Anastrozole typically shows a molecular ion at m/z 293. dea.gov Key fragmentation pathways include the loss of the triazolyl radical, leading to a fragment at m/z 225, and subsequent loss of a methyl radical to produce the base peak at m/z 209. dshs-koeln.de For the Anastrozole Dimer Impurity (C₃₀H₃₁N₉), with a molecular weight of approximately 517.6 g/mol , analogous fragmentation would be expected, involving cleavage of the bonds connecting the two monomeric units. nih.gov
In an HDX-MS experiment, the this compound would be analyzed before and after exposure to D₂O. The data would be presented as follows:
| Compound | Expected m/z (Pre-HDX) | Expected m/z (Post-HDX) | Number of Exchanged Protons | Interpretation |
| This compound | ~520.7 | ~520.7 | 0 | Confirms the absence of labile protons (e.g., -OH, -NH), consistent with the proposed dimer structure. |
The lack of a mass shift post-exchange would strongly support the assigned structure, which contains only C-H and tertiary amine protons, which are non-labile under standard HDX conditions.
Complementary Spectroscopic Methods for Dimer Characterization
While mass spectrometry provides information on molecular weight and fragmentation, other spectroscopic techniques are essential for confirming the presence of specific functional groups and chromophores.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of the this compound is predicted to be very similar to that of the non-deuterated dimer and the parent drug, Anastrozole, as the key functional groups are identical.
The most prominent absorption bands expected in the IR spectrum would correspond to the nitrile (-C≡N) and the triazole ring systems. The C-D vibrations from the d3-methyl group would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H vibrations, but may be difficult to distinguish from other peaks in that region.
Expected IR Absorption Bands for Anastrozole Dimer Impurity:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | 3150 - 3000 | mdpi.com |
| Nitrile (C≡N) | Stretching | 2240 - 2220 | dea.govresearchgate.net |
| Triazole C=N | Stretching | ~1610 | mdpi.com |
| Aromatic C=C | Stretching | 1585 - 1450 | mdpi.com |
| Triazole N-N | Stretching | ~1000 | mdpi.com |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | mdpi.com |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The primary chromophores in the this compound are the substituted benzene (B151609) rings and the 1,2,4-triazole (B32235) rings.
Since the dimer impurity is essentially two Anastrozole-like units linked together, its UV-Vis spectrum is expected to be very similar to that of Anastrozole itself. Studies on Anastrozole report a maximum absorbance (λmax) in the UV region. For example, in methanol, the λmax is observed around 210-215 nm. pmda.go.jpresearchgate.net In an acetate (B1210297) buffer solution (pH 2.8), the λmax is reported at 263 nm. derpharmachemica.com The exact position of the λmax can be influenced by the solvent system.
Expected UV-Vis Spectral Data:
| Compound | Solvent | Expected λmax (nm) | Chromophore |
| This compound | Methanol / Acetonitrile (B52724) | ~215 | Substituted benzene, 1,2,4-triazole |
| This compound | Aqueous Buffer | ~265 | Substituted benzene, 1,2,4-triazole |
The analysis would involve dissolving the impurity in a suitable UV-transparent solvent and scanning across the UV-Vis range (typically 200-400 nm). The resulting spectrum, when compared to a reference standard of Anastrozole, would show a similar profile, confirming the presence of the same chromophoric systems. The molar absorptivity of the dimer would be expected to be roughly double that of the monomeric Anastrozole, assuming no significant intramolecular interactions between the two chromophoric halves.
Infrared (IR) Spectroscopy for Functional Group Identification
X-ray Crystallography for Solid-State Structure Determination of Analogous Dimeric Forms
As of now, there is no publicly available crystal structure for the Anastrozole Dimer Impurity or its d3-analogue. However, the crystal structure of Anastrozole itself has been determined. mdpi.comnih.gov These studies reveal the planarity of the triazole ring and the specific orientation of the functional groups relative to the central benzene ring.
Should a suitable single crystal of an analogous dimeric form be obtained, X-ray diffraction analysis would be performed. The resulting electron density map would be used to build a detailed 3D model of the molecule. Key structural questions that could be answered include:
Confirmation of Connectivity: Unambiguously confirming the covalent bond framework and the point of linkage between the two monomeric units.
Molecular Conformation: Determining the rotational orientation around the single bonds, which would reveal how the two halves of the dimer are positioned relative to each other.
Intermolecular Interactions: Elucidating the packing of the molecules in the crystal, highlighting any hydrogen bonding, π-stacking, or other non-covalent interactions that stabilize the crystal lattice. mdpi.com
While experimental data for the dimer is not available, the methodology remains the most definitive for solid-state structural elucidation. The findings from the crystal structure of Anastrozole provide a basis for what to expect in terms of bond distances and angles within the monomeric portions of the dimer. mdpi.com
Analytical Methodologies for Detection, Quantification, and Purity Profiling of Anastrozole D3 Dimer Impurity
Development and Validation of Chromatographic Separation Techniques
The accurate detection and quantification of the Anastrozole-d3 Dimer Impurity are critical for ensuring the purity and quality of deuterated Anastrozole (B1683761) active pharmaceutical ingredients (APIs). Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and analysis of such closely related substances. daicelpharmastandards.com The development of a robust analytical method involves a systematic approach to selecting and optimizing various chromatographic parameters to achieve the desired resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is the most widely employed technique for the analysis of Anastrozole and its impurities due to its high resolving power and applicability to non-volatile and thermally labile compounds. ijpsonline.com Methods are developed to separate the this compound from the Anastrozole-d3 API, its non-deuterated counterpart, and other process-related impurities or degradants. daicelpharmastandards.comnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode used for the analysis of Anastrozole and its related compounds. amazonaws.comresearchgate.net In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. sepscience.com This setup is ideal for separating Anastrozole and its dimer impurity, which are moderately polar compounds. The retention mechanism is based on hydrophobic interactions; more non-polar compounds are retained longer on the column. amazonaws.com The Anastrozole dimer, being a larger and more hydrophobic molecule than the monomer, is expected to have a longer retention time in a typical RP-HPLC system. chromatographyonline.com
Several studies have established RP-HPLC methods for profiling impurities in Anastrozole bulk drug. researchgate.netscielo.brresearchgate.net These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process impurities, which would include the dimer impurity. nih.gov The use of deuterated standards like the this compound is crucial for method validation, quality control applications, and ensuring compliance with regulatory guidelines during drug production. vsquarelifescience.comsynzeal.com While the chromatographic behavior of a deuterated compound is very similar to its non-deuterated analog, slight differences in retention time, known as the chromatographic deuterium (B1214612) effect (CDE), can occur. acs.org Therefore, methods must be validated to ensure accurate quantification.
The composition of the mobile phase is a critical factor in achieving the separation of the this compound from the API and other substances. ijpsonline.com Mobile phases in RP-HPLC typically consist of a mixture of water or an aqueous buffer and a polar organic solvent, most commonly acetonitrile (B52724) or methanol. ijpsonline.comijpsonline.com
The choice of organic modifier and its proportion in the mobile phase directly influences solvent strength and, consequently, the retention times of the analytes. amazonaws.com An increase in the percentage of the organic solvent (e.g., acetonitrile) reduces the polarity of the mobile phase, leading to shorter retention times. amazonaws.com For complex impurity profiles, a careful balance must be struck to resolve all peaks adequately.
The pH of the mobile phase is another crucial parameter, especially for ionizable compounds. Anastrozole contains triazole rings, and controlling the mobile phase pH with a suitable buffer is necessary to obtain reproducible retention times and symmetrical peak shapes. amazonaws.com For the analysis of Anastrozole and its impurities, acidic pH conditions, often between 2.5 and 3.0, are frequently employed. ijpsonline.comresearchgate.netderpharmachemica.comresearchgate.net This is typically achieved using buffers like phosphate (B84403) or ammonium (B1175870) acetate (B1210297), with pH adjusted by acids such as phosphoric acid. researchgate.netderpharmachemica.comnih.gov Operating at a controlled acidic pH suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase, minimizing undesirable secondary interactions and reducing peak tailing for basic compounds. amazonaws.com
A summary of typical mobile phase compositions used in the analysis of Anastrozole impurities is presented below.
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | pH | Detection | Reference |
| 0.01M Potassium di-hydrogen orthophosphate | Methanol and Acetonitrile (70:30 v/v) | 2.5 | 215 nm | researchgate.net |
| 10mM Phosphate buffer | Acetonitrile (50:50 v/v) | 3.0 | 215 nm | derpharmachemica.com |
| Water | Acetonitrile | - | 215 nm | nih.gov |
| 2 mmol L-1 Ammonium acetate | Acetonitrile (50:50 v/v) | - | 210 nm | scielo.br |
| 0.01N KH2PO4 | Acetonitrile (60:40 v/v) | 3.0 | 215 nm | amazonaws.comajphr.com |
The choice of stationary phase (column) is fundamental to the selectivity of the separation. For RP-HPLC analysis of Anastrozole impurities, octadecyl (C18 or ODS) and octyl (C8) bonded silica (B1680970) columns are the most common choices. ijpsonline.comderpharmachemica.comajphr.com These columns provide the necessary hydrophobicity to retain and separate Anastrozole and its related substances.
C18 columns are the most widely used due to their high hydrophobicity and retentivity. sepscience.com They are suitable for separating a broad range of non-polar and moderately polar compounds. Several validated methods for Anastrozole impurity profiling utilize C18 columns of various brands, such as Inertsil ODS-3V, Welchrom C18, and Hichrom RPB. nih.govresearchgate.netderpharmachemica.comresearchgate.net C8 columns, being less hydrophobic than C18, offer shorter retention times and can provide different selectivity for certain compounds. ijpsonline.comnih.gov The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics.
The physical properties of the column, including particle size (e.g., 5 µm, 3.5 µm) and dimensions (e.g., 250 mm x 4.6 mm), also play a significant role in efficiency and resolution. nih.govresearchgate.netnih.gov
| Stationary Phase Type | Example Column | Dimensions | Particle Size | Reference |
| C18 | Inertsil ODS-3V | 250 mm x 4.6 mm | 5 µm | nih.gov |
| C18 | Hichrom RPB | 250 mm x 4.6 mm | 5 µm | researchgate.net |
| C18 | Welchrom C18 | 250 mm x 4.6 mm | 5 µm | researchgate.netderpharmachemica.com |
| C8 | Symmetry® C8 | 100 mm x 4.6 mm | 3.5 µm | nih.gov |
| C18 | Azilent C18 | 150 mm x 4.6 mm | 5 µm | amazonaws.comajphr.com |
For analyzing a complex mixture containing impurities with a wide range of polarities, such as the Anastrozole API and its more hydrophobic dimer impurity, gradient elution is often superior to isocratic elution. nih.govresearchgate.net In gradient elution, the composition of the mobile phase is changed over the course of the analytical run, typically by increasing the concentration of the organic solvent. chromatographyonline.com
This technique allows for the elution of weakly retained compounds early in the run with good resolution, while ensuring that strongly retained compounds, like the this compound, are eluted in a reasonable time with sharp, well-defined peaks. chromatographyonline.com A gradient program is carefully optimized by adjusting the initial and final mobile phase compositions, the rate of change (gradient slope), and the duration of each step to achieve a comprehensive separation of all components. nih.govresearchgate.netresearchgate.net A final high-organic "wash" step is often included to elute any highly hydrophobic impurities, followed by a re-equilibration step to return the column to the initial conditions before the next injection. chromatographyonline.com
A representative gradient program for the separation of Anastrozole and its impurities involves a mobile phase of water (A) and acetonitrile (B). nih.govresearchgate.net The elution may start with a high proportion of water, which is gradually decreased as the proportion of acetonitrile is increased, effectively separating the main drug from its less polar impurities. nih.gov
Stationary Phase Selection for Enhanced Selectivity
Gas Chromatography (GC) for Volatile Components or Degradants (if applicable)
While HPLC is the primary technique for analyzing non-volatile impurities like the Anastrozole-d3 Dimer, Gas Chromatography (GC) can be applicable for the analysis of volatile or semi-volatile impurities and degradants that may be present in the API. ijpsonline.com The use of GC for direct analysis of the Anastrozole dimer is unlikely due to the dimer's high molecular weight and low volatility.
However, GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the structural characterization of certain process-related impurities. scielo.brresearchgate.net Studies have reported the use of GC-MS to help identify impurities isolated from Anastrozole bulk drug. scielo.brresearchgate.net Furthermore, specific GC methods with sensitive detectors like the electron capture detector (GC-ECD) have been developed for the quantification of Anastrozole itself in biological matrices. ijpsonline.comresearchgate.net Such a technique could potentially be adapted to detect specific volatile degradants if they were formed under certain stress conditions, although it is not the standard approach for purity profiling of the final drug substance.
Thin-Layer Chromatography (TLC) as a Screening and Monitoring Tool
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile tool for the initial screening and routine monitoring of the this compound. Its simplicity, cost-effectiveness, and rapid analysis time make it suitable for in-process controls and preliminary purity checks.
In a typical TLC application, a silica gel 60 F254 plate is used as the stationary phase. elsevierpure.com A suitable mobile phase, often a mixture of non-polar and polar solvents, is selected to achieve optimal separation of Anastrozole, its deuterated analogue, and the dimer impurity. The selection of the solvent system is crucial and is determined empirically to ensure a significant difference in the retention factor (Rf) values of the components.
Table 1: Illustrative TLC Parameters for Anastrozole Impurity Profiling
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates (0.25 mm) |
| Mobile Phase | A mixture of organic solvents, e.g., Ethyl Acetate:Hexane |
| Detection | UV light at 254 nm |
The separated spots on the TLC plate are visualized under UV light, where the compounds appear as dark spots against a fluorescent background. The presence of the this compound can be identified by comparing its Rf value to that of a reference standard. While TLC is primarily a qualitative or semi-quantitative technique, it provides a quick assessment of the presence or absence of the impurity, guiding further quantitative analysis if necessary.
Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity
For more comprehensive and quantitative analysis, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of pharmaceutical impurities. americanpharmaceuticalreview.com It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. americanpharmaceuticalreview.com A validated stability-indicating LC-MS/MS method has been established for the estimation of impurities in Anastrozole tablets. nih.gov
The chromatographic separation is typically achieved on a reverse-phase column, such as an Inertsil ODS-3V, using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov This allows for the effective separation of Anastrozole from its related impurities, including the dimer. nih.gov
Following separation, the eluent is introduced into the mass spectrometer. The this compound can be identified and quantified with high precision by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The high sensitivity of LC-MS/MS allows for the detection and quantification of the impurity at very low levels, often in the range of nanograms per milliliter (ng/mL). ijpsonline.com
Table 2: Representative LC-MS/MS Parameters for Anastrozole Impurity Analysis
| Parameter | Description |
| LC Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient of water and acetonitrile |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) americanpharmaceuticalreview.com |
| MS Detector | Triple Quadrupole or Ion Trap |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The molecular weight of the this compound is 520.65 g/mol with a molecular formula of C30H28D3N9. pharmaffiliates.comvsquarelifescience.com LC-MS/MS analysis can confirm this molecular weight and provide fragmentation patterns that are unique to the dimer's structure, further confirming its identity. researchgate.net
While LC-MS is generally preferred for non-volatile and thermally labile compounds like the this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of any volatile impurities that may be present from the synthesis process. GC-MS separates compounds based on their boiling points and interaction with the stationary phase of the GC column. science.gov
The sample is vaporized and introduced into the GC column, where components are separated. The separated compounds then enter the mass spectrometer for detection and identification. While direct analysis of the dimer impurity by GC-MS might be challenging due to its high molecular weight and potential for thermal degradation, it is a valuable tool for a comprehensive impurity profile of the API, targeting lower molecular weight and more volatile species.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Method Validation and Regulatory Compliance for this compound Analysis
Any analytical method intended for the quantification of pharmaceutical impurities must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2). nih.govresearchgate.net While specific validation reports for the this compound are not publicly available, the validation of an analytical method for this compound would encompass the following key parameters.
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For the this compound, specificity would be demonstrated by showing that the analytical signal is free from interference from Anastrozole, other related impurities, and any synthetic precursors.
This is often established through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govnih.govresearchgate.net The analytical method must be able to separate the this compound from any degradation products formed. In an LC-MS/MS method, selectivity is further enhanced by monitoring specific precursor-to-product ion transitions, which are unique to the analyte of interest. ijprajournal.com
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.govnih.gov
For impurity analysis, a low LOQ is essential to ensure that even trace levels of the impurity can be accurately measured. For related compounds of Anastrozole, LOQ values have been reported in the range of 0.03 to 0.06 µg/mL using HPLC. nih.gov It is expected that a validated method for the this compound would need to achieve a similarly sensitive LOQ to comply with regulatory requirements for impurity control.
Table 1: Representative LOD and LOQ Values for Anastrozole and Related Impurities from a Validated HPLC Method
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Anastrozole | 0.02 | 0.06 |
| Anastrozole Related Compound A | 0.015 | 0.05 |
| Anastrozole Related Compound B | 0.01 | 0.03 |
| Anastrozole Related Compound C | 0.01 | 0.03 |
| Anastrozole Related Compound D | 0.02 | 0.06 |
| Anastrozole Related Compound E | 0.02 | 0.06 |
This table is illustrative and based on data for non-deuterated Anastrozole impurities. nih.gov Specific values for this compound would need to be experimentally determined.
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. researchgate.netnih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage of the impurity recovered is measured. researchgate.netnih.gov
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.netnih.govnih.gov The linearity of a method for the this compound would be determined by analyzing a series of solutions with increasing concentrations of the impurity and plotting the analytical response against the concentration.
Table 2: Illustrative Validation Parameters for an Anastrozole Impurity Method
| Parameter | Acceptance Criteria | Typical Finding for Anastrozole Impurities |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 researchgate.net |
| Accuracy (% Recovery) | 80.0% to 120.0% | 98.4% to 101.5% researchgate.net |
| Precision (Repeatability, %RSD) | ≤ 5.0% | < 2.0% researchgate.net |
| Precision (Intermediate, %RSD) | ≤ 10.0% | < 3.0% nih.gov |
This table presents typical acceptance criteria and findings for the validation of analytical methods for Anastrozole impurities. nih.govresearchgate.net The specific results for the this compound would need to be established through dedicated validation studies.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, this would involve varying parameters such as the pH of the mobile phase, column temperature, and flow rate. ijprajournal.com
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. researchgate.net Parameters such as peak tailing, theoretical plates, and resolution between critical peaks are monitored to ensure the chromatographic system is performing adequately before any samples are analyzed. researchgate.net
Precision, Accuracy, and Linearity Studies
Establishment and Certification of this compound Reference Standards
The availability of a high-purity, well-characterized reference standard is a prerequisite for the accurate quantification of the this compound. synzeal.comvsquarelifescience.comnih.gov Reference standards for pharmaceutical impurities are supplied with a Certificate of Analysis that details the identity and purity of the compound. synzeal.com
The establishment and certification of a reference standard for the this compound involves a comprehensive characterization process. This includes:
Structural Elucidation: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Determination: The purity of the reference standard is determined using a highly accurate and precise analytical method, often a validated HPLC method. The presence of any other related impurities is carefully assessed.
Deuterium Incorporation: For a deuterated standard, it is also crucial to determine the degree and location of deuterium incorporation, which is typically achieved through high-resolution mass spectrometry and NMR.
The certified value of the reference standard is then used to prepare calibration solutions for the quantification of the this compound in test samples. The traceability of this standard to pharmacopeial standards, where available, further strengthens the reliability of the analytical results. vsquarelifescience.com
Stability Studies and Degradation Pathways Leading to Anastrozole D3 Dimer Formation
Forced Degradation Studies on Deuterated Anastrozole (B1683761) Drug Substance
Forced degradation studies on Anastrozole, the non-deuterated parent compound, provide significant insight into the potential degradation pathways for Anastrozole-d3. These studies are typically conducted under various stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines. nih.govresearchgate.net While the substitution of hydrogen with deuterium (B1214612) generally leads to a stronger chemical bond, potentially slowing reaction rates, the fundamental degradation pathways are expected to be similar. The primary stress conditions evaluated include thermal, photolytic, oxidative, and hydrolytic (acidic and basic) stress. nih.gov
Thermal stability studies are conducted to assess the effect of elevated temperatures on the drug substance. Studies on Anastrozole have shown that it is relatively stable under thermal stress conditions. nih.govresearchgate.net However, high temperatures, particularly during the synthesis process, have been identified as a condition that can lead to the formation of dimeric impurities. beilstein-journals.org While solid-state thermal degradation under typical storage conditions is not a primary concern, the potential for dimer formation at elevated temperatures remains a critical parameter to monitor.
Photostability testing exposes the drug substance to light sources to determine its susceptibility to degradation upon light exposure. Anastrozole has been found to be stable under photolytic stress conditions, showing no significant degradation when exposed to UV light as per ICH guidelines. nih.govnih.govresearchgate.net This suggests that Anastrozole-d3 is also likely to be photostable, and photolytic degradation is not a significant pathway for the formation of impurities, including the dimer.
Oxidative degradation is investigated by exposing the drug substance to an oxidizing agent, commonly hydrogen peroxide (H₂O₂). ijrpr.com Anastrozole has been shown to be susceptible to degradation under oxidative conditions. nih.govresearchgate.netnih.gov The generation of reactive oxygen species (ROS) can lead to the formation of various degradation products. nih.gov While specific studies directly linking oxidative stress to the formation of the Anastrozole-d3 dimer are not prevalent, the generation of reactive intermediates under such conditions could plausibly contribute to dimerization reactions. The drug is reported to be stable under most stress conditions except for oxidation. nih.gov
Hydrolytic degradation evaluates the drug's stability in aqueous solutions at different pH values. Anastrozole demonstrates significant pH-dependent degradation. researchgate.netresearchgate.net It is considerably more unstable and degrades significantly in basic (alkaline) conditions compared to acidic or neutral conditions. scribd.com The primary degradation pathway under hydrolytic stress involves the hydrolysis of the nitrile groups (-C≡N) on the molecule. This leads to the formation of key degradation products, including a monoacid and a diacid impurity, where one or both nitrile groups are converted to carboxylic acid groups. nih.gov The Anastrozole-d3 Dimer Impurity is not typically cited as a major product of hydrolysis.
Table 1: Summary of Forced Degradation Studies on Anastrozole
| Stress Condition | Reagent/Condition Example | Observation/Stability Profile | Key Degradation Products |
| Thermal | Heat (e.g., 80°C) | Generally stable. researchgate.net High temperatures in synthesis may cause dimer formation. beilstein-journals.org | Dimeric Impurities |
| Photolytic | UV Light Exposure | Stable. nih.govnih.govresearchgate.net | No significant degradation |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Susceptible to degradation. nih.govnih.gov | Oxidized degradants |
| Acidic Hydrolysis | 0.1 N HCl | Relatively stable. researchgate.net | Minor degradation |
| Basic Hydrolysis | 0.1 N NaOH | Highly unstable; significant degradation. scribd.comnih.govresearchgate.net | Monoacid and Diacid Impurities nih.gov |
Oxidative Stress Conditions and Dimer Generation
Kinetic Studies of this compound Formation
Kinetic studies are essential for understanding the rate at which a drug degrades and an impurity forms. Research on Anastrozole indicates that its degradation behavior follows first-order kinetics under various stress conditions, including different temperatures and pH values. researchgate.netresearchgate.net This means the rate of degradation is directly proportional to the concentration of the drug.
Table 2: Illustrative Kinetic Data for Anastrozole Degradation
| Condition | Kinetic Order | Apparent Rate Constant (k) | Implication |
| Acidic (e.g., pH 1.2) | First-Order researchgate.netresearchgate.net | Low | More stable in acidic conditions. researchgate.net |
| Neutral (e.g., pH 7.0) | First-Order researchgate.netresearchgate.net | Very Low | Generally stable at neutral pH. |
| Alkaline (e.g., pH 12) | First-Order researchgate.netresearchgate.net | High | Rapid degradation in basic conditions. researchgate.netresearchgate.net |
| Oxidative | First-Order researchgate.netresearchgate.net | Moderate | Susceptible to oxidative degradation. researchgate.net |
Identification of Critical Degradation Products and Their Link to Dimer Formation
The characterization of degradation products is performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. conicet.gov.arnih.gov For Anastrozole, forced degradation studies have successfully identified several key impurities.
The most prominent degradation products arise from base hydrolysis, where the nitrile functional groups are converted into carboxylic acids. These have been characterized as:
2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) , also known as the Diacid Impurity . nih.gov
2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid , also known as the Monoacid Impurity . nih.gov
The Anastrozole Dimer Impurity is also a known related substance. nih.gov However, its formation is often attributed to the manufacturing process, particularly during steps involving high temperatures, rather than as a product of degradation under storage conditions. beilstein-journals.org There is no direct evidence in the reviewed literature suggesting that the monoacid or diacid impurities are intermediates in the formation of the dimer impurity through degradation. The dimer is more accurately classified as a process-related impurity.
Table 3: Identified Degradation Products of Anastrozole
| Impurity Name | Full Chemical Name | Probable Formation Condition |
| Monoacid Impurity | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid nih.gov | Base Hydrolysis nih.gov |
| Diacid Impurity | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) nih.gov | Base Hydrolysis nih.gov |
| Anastrozole Dimer Impurity | 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile nih.gov | Process-related (e.g., high-temperature synthesis) beilstein-journals.org |
Process Control and Mitigation Strategies for Anastrozole D3 Dimer Impurity
Process Optimization in Anastrozole (B1683761) Synthesis to Minimize Dimer Formation
The formation of dimer impurities during anastrozole synthesis is a known issue that can be exacerbated by certain reaction conditions. beilstein-journals.org Optimizing the manufacturing process is the first line of defense in minimizing the creation of the Anastrozole-d3 Dimer Impurity.
Control of Reaction Parameters (Temperature, pH, Solvent Systems)
Precise control over reaction parameters is critical. High temperatures can lead to the formation of dimeric impurities. beilstein-journals.org Therefore, maintaining optimal temperature control throughout the synthesis is crucial. For instance, in the bromination step of a related intermediate, lower temperatures (0–5°C) have been shown to reduce the formation of certain impurities.
The pH of the reaction mixture also plays a significant role. In some purification processes for anastrozole, adjusting the pH with an acid solution is used to selectively precipitate the desired product while leaving impurities in the solution. google.com This principle can be applied during synthesis to control reaction pathways that might otherwise lead to dimer formation.
The choice of solvent system is equally important. The use of non-polar solvents, such as toluene (B28343), has been found to be advantageous in minimizing the formation of polar impurities during crystallization of anastrozole intermediates. In contrast, highly polar solvents like DMF may increase the solubility of certain reactants, potentially leading to higher yields but also requiring more stringent control to prevent side reactions. vjs.ac.vn The use of a phase-transfer catalyst in conjunction with a suitable solvent like toluene has been shown to improve reaction yield and selectivity, thereby reducing the formation of isomeric impurities. vjs.ac.vn
| Parameter | Optimized Condition | Rationale |
| Temperature | Lower temperatures (e.g., 0-5°C during specific steps) | Reduces the rate of side reactions leading to dimer formation. beilstein-journals.org |
| pH | Acidic conditions during specific work-up steps | Can selectively precipitate the desired product, separating it from impurities. google.com |
| Solvent System | Non-polar solvents (e.g., Toluene) | Enhances impurity rejection during crystallization. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Improves reaction selectivity and yield, minimizing isomeric impurity formation. vjs.ac.vn |
Impact of Raw Material Purity on Dimer Levels
The purity of the starting materials is a foundational element in controlling the final impurity profile of Anastrozole-d3. It has been discovered that a specific impurity in a key intermediate, 3,5-bis(2-cyanoisopropyl)toluene, is a direct precursor to a related dimer impurity (Impurity B). google.com By purifying this intermediate to remove the precursor impurity ("Impurity A"), the formation of the subsequent dimer impurity in the final product can be significantly reduced. google.com
Ensuring that raw materials meet stringent purity specifications before they are used in the synthesis process is a critical preventative measure. google.com This proactive approach can significantly decrease the burden on downstream purification steps. google.com
Advanced Purification Techniques for Dimer Impurity Removal
Even with an optimized synthesis process, the formation of some level of the this compound may be unavoidable. Therefore, robust purification methods are essential.
Preparative Chromatography for Scale-Up Purification
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating and removing impurities in pharmaceutical manufacturing. scielo.brresearchgate.net This method can be scaled up to handle industrial quantities, providing a high degree of purity. researchgate.net For anastrozole and its impurities, reverse-phase chromatography is often employed. scielo.br By using a suitable column and mobile phase, it is possible to effectively separate the Anastrozole-d3 from the higher molecular weight dimer impurity. scielo.br Another advanced technique, countercurrent chromatography (CCC), has also been shown to be highly effective in purifying anastrozole, achieving purity levels exceeding 99% and potentially reducing the need for traditional column chromatography. rotachrom.com
Crystallization and Recrystallization Optimization
Crystallization is a fundamental purification technique in pharmaceutical production. The choice of solvent is critical for effective impurity rejection. For anastrozole, crystallization from a mixture of an alcohol (like methanol) and water has proven effective in improving purity. google.comjustia.com The ratio of the solvents, as well as the cooling temperature, must be carefully controlled to maximize the yield of the pure product while leaving impurities, including the dimer, in the mother liquor. google.comjustia.com
In some cases, converting the crude anastrozole to an acid addition salt can facilitate the removal of impurities that are difficult to separate from the free base. google.az After purification of the salt, it can be neutralized to yield the pure anastrozole base. google.az This technique has been shown to reduce certain impurities to below 0.1%. google.azgoogle.com
| Technique | Solvent/Method | Key Parameters |
| Preparative HPLC | Reverse-phase with Acetonitrile (B52724)/Ammonium (B1175870) Acetate (B1210297) | Flow rate, detection wavelength, sample concentration. scielo.br |
| Countercurrent Chromatography (CCC) | - | Offers high-precision separation, potentially in a single step. rotachrom.com |
| Crystallization | Water-miscible C1-C4 aliphatic alcohol (e.g., Methanol) and water mixture. google.comjustia.com | Solvent ratio (e.g., 40-60% alcohol), temperature. google.comjustia.com |
| Acid Salt Crystallization | Treatment with an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., acetone). google.com | pH adjustment, neutralization post-purification. google.az |
In-Process Control (IPC) Strategies for Monitoring and Managing Dimer Levels
Implementing a robust in-process control (IPC) strategy is essential for monitoring the formation of the this compound and ensuring the consistency of the manufacturing process. windows.netgeneesmiddeleninformatiebank.nl IPC involves regular testing at critical stages of the synthesis and purification. hpra.ie
High-Performance Liquid Chromatography (HPLC) is the primary analytical tool used for this purpose. scielo.brresearchgate.net Validated HPLC methods can accurately quantify the levels of the dimer impurity, allowing for real-time process adjustments. geneesmiddeleninformatiebank.nl By monitoring impurity levels after key reaction and purification steps, manufacturers can ensure that the process remains in a state of control and that the final product will meet the required purity specifications. windows.net The European Pharmacopoeia, for instance, sets limits for specific impurities in Anastrozole Active Pharmaceutical Ingredients (APIs).
These controls, as part of a comprehensive quality management system, are fundamental to producing high-purity Anastrozole-d3 and ensuring the safety and efficacy of the final drug product. daicelpharmastandards.comnbinno.com
Compliance with International Council for Harmonisation (ICH) Guidelines on Impurities
The control and qualification of impurities in pharmaceutical products are governed by a set of globally recognized guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a scientific and risk-based approach to ensure the quality, safety, and efficacy of drug substances and products. For Anastrozole and its related compounds, including the this compound, adherence to these guidelines is a critical aspect of regulatory compliance.
The primary ICH guidelines relevant to the control of impurities are ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products. europa.euich.org These documents outline the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
A unique challenge arises with deuterated compounds like Anastrozole-d3 and its dimer impurity. Currently, there are no specific regulatory guidelines from major agencies like the U.S. Food and Drug Administration (FDA) that address isotopic impurities in deuterated active pharmaceutical ingredients (APIs). nih.govresearchgate.net There is an ongoing discussion within the pharmaceutical industry and among regulatory bodies about how to classify and control these impurities. A prevailing concern is that regulatory agencies may default to the existing ICH Q3A and Q3B guidelines, treating isotopologues and isotopomers as standard impurities. nih.govresearchgate.net
Classification of this compound
Under the ICH framework, impurities are broadly categorized as organic, inorganic, and residual solvents. researchgate.net The this compound falls under the category of organic impurities. More specifically, it can be considered a "product-related impurity," which is a molecular variant of the desired product formed during manufacturing or upon storage. ich.org The ICH Q6A guideline, which covers specifications, identifies aggregates, including dimers, as a type of product-related impurity that should be monitored and controlled. ich.org
Reporting, Identification, and Qualification Thresholds
The ICH guidelines establish thresholds for action based on the maximum daily dose of the drug. These thresholds determine when an impurity must be reported, structurally identified, and qualified (i.e., its biological safety established).
The following table outlines the standard ICH Q3A/Q3B thresholds:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
For Anastrozole, which has a standard daily dose, these thresholds would be applied to the this compound. Manufacturers are required to develop and validate analytical procedures, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify this impurity at levels that meet or exceed the reporting threshold. daicelpharmastandards.com
Qualification of the Impurity
If the level of the this compound exceeds the qualification threshold, a comprehensive safety assessment is required. The qualification process involves acquiring and evaluating data to establish the biological safety of the impurity at the specified level. This can be achieved through several approaches:
Toxicological Studies: Conducting studies in animals to assess the toxicity profile of the impurity.
Metabolite Data: Demonstrating that the impurity is also a significant metabolite in humans or animal models.
Literature Review: Citing scientific literature that supports the safety of the impurity at the proposed concentration.
Given that the this compound is a structural analog of the active ingredient, its pharmacological and toxicological properties may be similar. However, the presence of the dimer structure and deuterium (B1214612) atoms necessitates a thorough evaluation to rule out any unique safety concerns.
In the absence of specific guidance for deuterated impurities, a conservative approach is often adopted, treating the this compound with the same rigor as any other organic impurity under the ICH framework. This ensures that the final drug product is of high quality and poses no undue risk to the patient. The use of reference standards for the this compound is crucial for accurate quantification and is a key component of adhering to regulatory guidelines. synzeal.comsynzeal.comvsquarelifescience.com
Future Research Directions and Advanced Analytical Approaches
Computational Chemistry and Molecular Modeling for Predicting Dimerization Pathways
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug development, offering predictive insights that can preempt and solve complex chemical challenges. mdpi.comresearchgate.net In the context of the Anastrozole-d3 Dimer Impurity, these in silico approaches can elucidate the mechanisms of its formation.
Research Focus:
Reaction Mechanism Simulation: Quantum mechanics (QM) and density functional theory (DFT) calculations can be employed to model the reaction pathways leading to dimerization. researchgate.net By calculating the transition state energies and reaction kinetics, researchers can identify the most probable routes of formation. This could involve, for instance, modeling the interaction between two Anastrozole-d3 molecules or between Anastrozole-d3 and reactive intermediates present during synthesis.
Conformational Analysis: Molecular mechanics (MM) and molecular dynamics (MD) simulations can predict the stable conformations of Anastrozole-d3 and its dimer. mdpi.com Understanding the three-dimensional structures and their relative energies can reveal whether certain conformations are more prone to dimerization.
Solvent and Catalyst Effects: Computational models can simulate the influence of different solvents and catalysts on the dimerization process. This allows for the rational selection of reaction conditions that minimize the formation of the dimer impurity. For example, a study on Anastrozole (B1683761) synthesis highlighted how the choice of solvent, such as toluene (B28343), can significantly reduce the formation of polar impurities.
Table 1: Computational Approaches for Dimerization Pathway Prediction
| Computational Method | Application in Anastrozole-d3 Dimer Analysis | Predicted Outcome |
| Quantum Mechanics (QM) | Elucidation of reaction energetics and transition states. | Identification of the most energetically favorable dimerization pathway. |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. researchgate.net | Prediction of reactive sites on the Anastrozole-d3 molecule prone to dimerization. |
| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions over time. mdpi.com | Understanding the dynamic behavior that leads to dimer formation under specific conditions. |
Emerging Analytical Technologies for Ultra-Trace Level Impurity Detection
The detection and quantification of impurities at exceedingly low levels is a cornerstone of pharmaceutical quality control. For novel impurities like the Anastrozole-d3 Dimer, which may be present in minute quantities, advanced analytical technologies are essential.
Key Technologies:
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide exceptional mass accuracy and resolution, enabling the confident identification and elemental composition determination of trace-level impurities. apacsci.comamericanpharmaceuticalreview.com This is crucial for distinguishing the Anastrozole-d3 Dimer from other closely related species.
Tandem Mass Spectrometry (MS/MS): Coupled with liquid chromatography (LC-MS/MS), this technique offers high sensitivity and structural elucidation capabilities. researchgate.net By fragmenting the parent ion of the dimer, a unique fragmentation pattern can be obtained, serving as a fingerprint for its identification and quantification.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While primarily used for elemental impurities, advanced applications of ICP-MS can be adapted for specific challenges in organic impurity analysis, especially when dealing with complex matrices. apacsci.comperkinelmer.com
Advanced Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) provides superior separation efficiency and speed compared to conventional HPLC, allowing for better resolution of the dimer impurity from the main API and other impurities. apacsci.com
Table 2: Comparison of Emerging Analytical Technologies
| Technology | Sensitivity | Key Advantage for Dimer Detection |
| LC-HRMS | ppb to ppt (B1677978) nih.govmeasurlabs.com | High mass accuracy for unambiguous identification. americanpharmaceuticalreview.com |
| UHPLC-MS/MS | ppb to ppt apacsci.com | Excellent separation and structural confirmation. researchgate.net |
| 2D-LC | Low levels | Enhanced resolution for complex impurity profiles. senieer.com |
Green Chemistry Principles in Impurity Control and Deuterated Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to enhance sustainability and safety. royalsocietypublishing.org These principles are highly relevant to controlling the formation of the this compound.
Application of Green Chemistry:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste and potential side reactions that could lead to dimer formation. acs.org
Use of Safer Solvents: Selecting solvents that are less toxic and have a lower environmental impact. royalsocietypublishing.org The choice of solvent can also influence reaction selectivity and reduce impurity formation.
Catalysis: Employing highly selective catalysts can direct the reaction towards the desired product and away from the dimerization pathway. acs.orgvjs.ac.vn
Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce energy consumption and potentially minimize the rate of unwanted side reactions. acs.org
Waste Prevention: The primary principle of green chemistry is to prevent the formation of waste, which directly aligns with the goal of minimizing impurity formation. numberanalytics.com
Development of Standardized Methodologies for Deuterated Pharmaceutical Impurities
The unique nature of deuterated compounds necessitates the development of standardized analytical methods for their impurities. rti.org A significant challenge is the potential for isotopic scrambling and the presence of isotopologues (molecules that differ only in their isotopic composition), which can complicate analysis. researchgate.netnih.gov
Areas for Standardization:
Reference Standards: The synthesis and certification of a pure this compound reference standard is the first critical step. symeres.com This standard is essential for method validation and accurate quantification.
Analytical Method Validation: Developing and validating robust analytical methods, such as LC-MS, that can reliably separate and quantify the dimer impurity from Anastrozole-d3 and its other isotopologues. nih.gov The validation should adhere to ICH guidelines.
Isotopic Purity Assessment: Establishing standardized methods to determine the isotopic purity of both the API and the impurity. This may involve techniques like high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. A recent perspective suggests describing deuterated APIs with a distribution profile of isotopologues rather than a single enrichment value. acs.org
Comprehensive Risk Assessment Frameworks for Novel Deuterated Impurities
Ensuring patient safety requires a thorough risk assessment of any new impurity. freyrsolutions.com For the this compound, a comprehensive framework is needed to evaluate its potential toxicological impact.
Components of a Risk Assessment Framework:
Hazard Identification: This involves determining the potential for the impurity to be mutagenic or otherwise toxic. In silico tools, such as quantitative structure-activity relationship (QSAR) models, can provide an initial assessment of genotoxicity. nih.gov
Exposure Assessment: Accurately quantifying the maximum possible concentration of the dimer impurity in the final drug product.
Dose-Response Assessment: If the impurity shows toxic potential, further in vitro and potentially in vivo studies are required to establish a safe exposure level. nih.gov
The European Medicines Agency (EMA) encourages the use of new approach methodologies (NAMs), including computational toxicology and in vitro testing, to reduce reliance on animal testing for impurity qualification. chemsafe-consulting.com
Q & A
Q. What advanced statistical tools are recommended for analyzing batch-to-batch impurity variability?
- Approach : Implement multivariate analysis (e.g., PCA) to correlate process parameters (e.g., reaction temperature) with impurity levels. Use control charts (e.g., Shewhart) to monitor trends and identify out-of-specification batches .
Data Interpretation and Compliance
Q. How to establish acceptance criteria for unknown impurities in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
